Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine
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Overview
Description
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine is a chemical compound with the CAS number 2031261-03-5. This compound is known for its unique structural properties, which make it valuable in various fields such as drug development, catalyst synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of catalysts and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.
1-oxa-9-azaspiro[5.5]undecane: Another spiro compound with unique properties and applications.
Uniqueness
Dimethyl({6-oxa-9-azaspiro[4Its ability to undergo diverse chemical reactions and its utility in drug development and material science highlight its significance.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-oxa-9-azaspiro[4.5]decan-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13(2)7-10-8-14-11(9-12-10)5-3-4-6-11/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIONMZLWQOICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COC2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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